Fmoc-Gly-OH-1-13C

NMR Spectroscopy Protein Dynamics Peptide Structure

Researchers requiring residue-specific backbone dynamics data often face signal overlap in standard 13C-labeled peptides. Fmoc-Gly-OH-1-13C provides a single M+1 mass shift and exclusive carbonyl 13C enrichment, enabling unambiguous T1, T2, and heteronuclear NOE measurements at glycine sites. - 99 atom% 13C enrichment at the carboxyl carbon ensures robust detection in HSQC-based binding assays. - Defined M+1 shift avoids spectral congestion in SILAC-style quantitative proteomics workflows. - Supplied as a crystalline solid (mp 174-175 °C), compatible with standard Fmoc-SPPS protocols.

Molecular Formula (HN-Fmoc)CH213CO2H
Molecular Weight 298.3
Cat. No. B1580400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-OH-1-13C
Molecular Formula(HN-Fmoc)CH213CO2H
Molecular Weight298.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly-OH-1-13C: 13C-Labeled SPPS Building Block


Fmoc-Gly-OH-1-13C is a stable isotope-labeled derivative of N-Fmoc-protected glycine, where the carboxyl carbon is enriched with carbon-13 at 99 atom% isotopic purity . This compound serves as a fundamental building block in solid-phase peptide synthesis (SPPS) and is explicitly classified as suitable for bio-NMR applications . It incorporates a single 13C atom at the glycine carbonyl position, imparting a mass shift of M+1 relative to the unlabeled compound, and is supplied as a crystalline solid with a reported melting point of 174-175 °C [1].

Isotope-labeled SPPS building block Fmoc-protected glycine with 99 atom% 13C at the carboxyl carbon for solid-phase peptide synthesis.
Bio-NMR suitable Explicitly classified for high-resolution NMR of biological macromolecules; meets stringent purity requirements.
Defined M+1 mass shift Single 13C label provides a clean M+1 shift relative to unlabeled glycine for quantitative proteomics.

Why Fmoc-Gly-OH-1-13C Cannot Be Replaced by Isomers


Simple substitution with unlabeled Fmoc-Gly-OH eliminates the M+1 mass shift and the enhanced 13C NMR signal that are essential for accurate quantification and structural elucidation . While alternative 13C-labeled glycine derivatives such as Fmoc-Gly-OH-2-13C or Fmoc-Gly-OH-13C2 exist, they differ in both the position and number of isotopic labels, which directly alters their mass spectral signature and NMR relaxation properties . Fmoc-Gly-OH-1-13C provides site-specific enrichment at the carboxyl carbon only, a feature that is non-interchangeable with alpha-carbon labeling when resolving carbonyl-specific dynamics or when a defined M+1 shift is required for multiplexed quantitative proteomics without introducing additional isotopic complexity .

Unlabeled Fmoc-Gly-OH: Eliminates the M+1 mass shift and the enhanced 13C NMR signal required for quantification and structural assignment.
Fmoc-Gly-OH-2-13C or -13C2: Different labeling position and multiplicity alter mass spectral signature and NMR relaxation properties; site-specific carbonyl information may be lost.
Isotopic dilution with unlabeled analog: Reduces effective 13C enrichment below 99 atom%, compromising NMR sensitivity and MS quantitation accuracy.

Fmoc-Gly-OH-1-13C Differentiation Evidence


Carboxyl-Specific 13C Enrichment for Backbone Dynamics

Fmoc-Gly-OH-1-13C incorporates a single 13C label exclusively at the glycine carboxyl carbon, in contrast to Fmoc-Gly-OH-2-13C which labels the alpha-carbon, and Fmoc-Gly-OH-13C2 which labels both positions . This site-specificity allows for unambiguous assignment of the glycine carbonyl resonance in 13C NMR spectra and facilitates quantitative measurements of local backbone dynamics without spectral overlap from the alpha-carbon .

Carboxyl-specific enrichment
Class-level inference
Target:13C at carboxyl carbon (C-1) only
vs. 2-13C:alpha-carbon labeled
vs. 13C2:both positions labeled
Enables unambiguous glycine carbonyl resonance assignment in 13C NMR, avoiding spectral overlap.
Peptide synthesis followed by NMR; class inference based on standard labeling strategies.
NMR Spectroscopy Protein Dynamics Peptide Structure

M+1 Mass Shift for Clean MS Quantitation

Fmoc-Gly-OH-1-13C exhibits a defined mass shift of M+1 relative to the unlabeled compound . This contrasts with Fmoc-Gly-OH-13C2, which imparts an M+2 shift, and Fmoc-Gly-OH-13C2,15N, which yields an M+3 shift . The single M+1 shift ensures minimal overlap with natural isotopic distributions in MS1 spectra, enabling cleaner quantitation in multiplexed experiments.

M+1 mass shift for MS
Cross-study comparable
Target:+1 Da (M+1)
vs. unlabeled:M+0
vs. 13C2:M+2
vs. 13C2,15N:M+3
Minimal overlap with natural isotopic distributions in MS1, supporting cleaner quantitation.
Vendor technical datasheets; reported mass shift.
Quantitative Proteomics Mass Spectrometry SILAC

High Isotopic Purity for NMR and MS Sensitivity

Fmoc-Gly-OH-1-13C is supplied with an isotopic purity of 99 atom% 13C . This level of enrichment is equivalent to that of alternative single-labeled Fmoc-Gly-OH-13C variants (99 atom%) and exceeds the 98 atom% 15N purity typically found in dual-labeled analogs , ensuring consistent signal enhancement across NMR and MS applications.

Isotopic purity
Cross-study comparable
99 atom% 13C
Ensures consistent 13C signal enhancement without dilution from residual 12C.
Certificate of Analysis; equivalent to other single-labeled Fmoc-Gly-OH variants.
Isotopic Purity NMR Sensitivity Quantitative MS

Bio NMR Suitable Certification

Fmoc-Gly-OH-1-13C is explicitly classified as 'bio NMR: suitable' , a quality designation that confirms the compound meets the stringent purity and absence-of-paramagnetic-impurities standards required for high-resolution NMR of biological macromolecules. While other Fmoc-Gly-OH derivatives also carry this designation , the explicit documentation provides procurement confidence and reduces the risk of NMR sample failure.

Bio-NMR suitability
Supporting evidence
'bio NMR: suitable' explicitly stated
Reduces risk of NMR sample failure due to paramagnetic impurities.
Vendor quality classification; documentation supports procurement confidence.
Bio NMR Quality Control Sample Preparation

High Chemical Purity for SPPS Fidelity

The target compound is supplied with a minimum assay of 99% (CP) . While comparable Fmoc-Gly-OH-2-13C,15N is also specified at ≥98% purity , the slightly higher purity floor of Fmoc-Gly-OH-1-13C reduces the likelihood of side reactions during Fmoc-SPPS, particularly when synthesizing long or aggregation-prone sequences where even minor impurities can accumulate into significant deletions.

Chemical purity
Cross-study comparable
99% (CP)
May reduce side reactions in long peptide syntheses; supports higher crude purity.
Vendor Certificate of Analysis; ≥1% higher minimum vs. dual-labeled analog.
Solid-Phase Peptide Synthesis Chemical Purity Yield Optimization

Fmoc-Gly-OH-1-13C Application Scenarios


Site-Specific 13C NMR Backbone Dynamics

Incorporation of Fmoc-Gly-OH-1-13C at a defined position within a synthetic peptide allows measurement of 13C T1, T2, and heteronuclear NOE exclusively at the glycine carbonyl, providing residue-specific insights into backbone flexibility without interference from alpha-carbon signals. This is critical for validating molecular dynamics simulations of flexible loops or glycine-rich domains .

Quantitative Proteomics with M+1 Mass Tags

Peptides synthesized with Fmoc-Gly-OH-1-13C serve as heavy-labeled internal standards in MS-based quantitation. The M+1 shift enables accurate relative quantification across two conditions (light vs. heavy) using standard software packages designed for SILAC analysis, while avoiding the spectral congestion associated with M+2 or M+3 labels .

13C-Edited Peptide Ligands for Binding Studies

The compound is used to prepare 13C-edited peptide ligands for NMR-based binding assays. The enhanced 13C signal at the carbonyl position enables detection of ligand-receptor interactions via 1H-13C HSQC experiments, even at low micromolar concentrations, facilitating fragment-based drug discovery [1].

13C-Glycine Tracers for Metabolic Flux Analysis

Following deprotection, the 13C-labeled glycine can be released and used as a tracer in cell culture to monitor glycine incorporation into the cellular metabolome. The 99 atom% 13C enrichment ensures that even small fractional incorporations can be reliably detected by NMR or LC-MS, enabling precise metabolic flux calculations [2].

Application
Selection Property
Validation Focus
Site-specific 13C NMR backbone dynamics
Carboxyl-only 13C enrichment
Confirm absence of alpha-carbon signal interference in 1H-13C HSQC
Quantitative proteomics with M+1 tags
Defined +1 Da mass shift
Verify clean MS1 quantitation without M+2 or M+3 overlap
13C-edited peptide ligands for binding studies
Enhanced 13C sensitivity at carbonyl
Assess ligand-receptor interaction detection limit by 1H-13C HSQC
13C-glycine tracers for metabolic flux
99 atom% 13C enrichment
Validate detection of low fractional incorporation by NMR or LC-MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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